REACTION_SMILES
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[CH3:18][c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1.[Cl:14][C:15]([Cl:16])=[O:17].[NH2:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([CH3:13])[cH:7][c:8](=[O:12])[o:9][c:10]2[cH:11]1>>[N:1]([c:2]1[cH:3][cH:4][c:5]2[c:6]([CH3:13])[cH:7][c:8](=[O:12])[o:9][c:10]2[cH:11]1)=[C:15]=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(=O)oc2cc(N)ccc12
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Name
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Type
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product
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Smiles
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Cc1cc(=O)oc2cc(N=C=O)ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |